molecular formula C23H27NO5S B2839472 12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1052607-31-4

12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No. B2839472
CAS RN: 1052607-31-4
M. Wt: 429.53
InChI Key: XOEQTQOCTHJMCX-UHFFFAOYSA-N
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Description

The compound “12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one” is a complex organic molecule. It contains a tert-butylbenzenesulfonyl group, which is a common moiety in organic chemistry . The molecule also features a tricyclic structure, which is common in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to its tricyclic nature and the presence of multiple functional groups. The tert-butylbenzenesulfonyl group is a bulky substituent, which could have significant effects on the compound’s conformation and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butylbenzenesulfonyl group could increase the compound’s hydrophobicity, affecting its solubility in different solvents . The tricyclic core could also influence the compound’s stability and reactivity.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has been conducted on the synthesis of related tricyclic compounds, exploring methodologies such as Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization. These processes are foundational for creating putative bioisosteric analogues of biologically active molecules, indicating the compound's relevance in synthetic organic chemistry and drug design (D. Shishov et al., 2014).
  • The molecular structure of substituted tricyclic compounds has been established through X-ray crystallography, providing insights into the structural requirements for biological activity and laying the groundwork for the design of novel therapeutics (A. L. Soldatenkov et al., 1996).

Catalytic Applications

  • Sulfonated Schiff base copper(II) complexes, related to the sulfonamide group in the chemical structure, have been identified as efficient and selective catalysts in alcohol oxidation. This demonstrates the compound's potential application in catalysis, particularly in the field of green chemistry and sustainable processes (S. Hazra et al., 2015).

Environmental Analysis

  • Methods have been developed for measuring environmental phenols in human milk, highlighting the importance of analytical chemistry in environmental health and safety. While not directly related, the analytical techniques used for these phenols could be applicable for studying the environmental impact and bioaccumulation of complex organic compounds, including 12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^2,7]trideca-2,4,6-trien-11-one (X. Ye et al., 2008).

Novel Synthesis Pathways

  • Innovative synthetic pathways have been explored for tricyclic compounds, contributing to the development of new pharmaceuticals and materials. These studies demonstrate the versatility and potential of such compounds in various fields of chemistry and materials science (A. Jha et al., 2013).

properties

IUPAC Name

12-(4-tert-butylphenyl)sulfonyl-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5S/c1-22(2,3)14-9-11-15(12-10-14)30(26,27)20-17-13-23(4,24-21(20)25)29-19-16(17)7-6-8-18(19)28-5/h6-12,17,20H,13H2,1-5H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEQTQOCTHJMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(O2)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

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